molecular formula C24H21N5O2 B11063220 N-benzyl-1-[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanamine

N-benzyl-1-[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methanamine

Cat. No.: B11063220
M. Wt: 411.5 g/mol
InChI Key: GZYCVSDXEKTBNB-UHFFFAOYSA-N
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Description

N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE is a complex organic compound that features a triazoloquinoxaline moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazoloquinoxaline structure suggests potential biological activity, making it a candidate for various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction conditions involve microwave irradiation, which accelerates the reaction and improves the overall efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable methodologies are often applied. The use of microwave irradiation and catalyst-free conditions aligns with industrial goals of reducing environmental impact and improving reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the triazoloquinoxaline moiety.

    Substitution: The methoxy and benzyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE involves its interaction with specific molecular targets. The triazoloquinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL[3-METHOXY-4-([1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLOXY)PHENYL]METHANAMINE is unique due to the combination of the triazoloquinoxaline moiety with the benzyl and methoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

N-[[3-methoxy-4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C24H21N5O2/c1-30-22-13-18(15-25-14-17-7-3-2-4-8-17)11-12-21(22)31-24-23-28-26-16-29(23)20-10-6-5-9-19(20)27-24/h2-13,16,25H,14-15H2,1H3

InChI Key

GZYCVSDXEKTBNB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNCC2=CC=CC=C2)OC3=NC4=CC=CC=C4N5C3=NN=C5

Origin of Product

United States

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